
5-(Chloromethoxy)-2-methylpent-1-en-3-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethoxy)-2-methylpent-1-en-3-yne is an organic compound characterized by the presence of a chloromethoxy group attached to a pent-1-en-3-yne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethoxy)-2-methylpent-1-en-3-yne can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpent-1-en-3-yne with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide. The reaction is typically carried out in an inert solvent like toluene at a controlled temperature to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The reaction mixture is then subjected to purification steps such as distillation or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
5-(Chloromethoxy)-2-methylpent-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
5-(Chloromethoxy)-2-methylpent-1-en-3-yne has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-(Chloromethoxy)-2-methylpent-1-en-3-yne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethoxy group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include metabolic processes where the compound is converted into active metabolites.
相似化合物的比较
Similar Compounds
- 5-(Methoxymethoxy)-2-methylpent-1-en-3-yne
- 5-(Ethoxymethoxy)-2-methylpent-1-en-3-yne
- 5-(Chloromethoxy)-2-methylhex-1-en-3-yne
Uniqueness
5-(Chloromethoxy)-2-methylpent-1-en-3-yne is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
属性
CAS 编号 |
922721-69-5 |
|---|---|
分子式 |
C7H9ClO |
分子量 |
144.60 g/mol |
IUPAC 名称 |
5-(chloromethoxy)-2-methylpent-1-en-3-yne |
InChI |
InChI=1S/C7H9ClO/c1-7(2)4-3-5-9-6-8/h1,5-6H2,2H3 |
InChI 键 |
WRNIUFPCSWSZOY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C#CCOCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


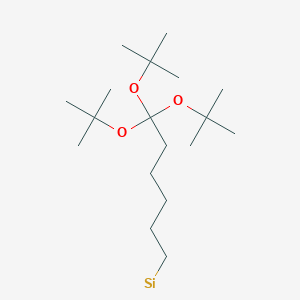
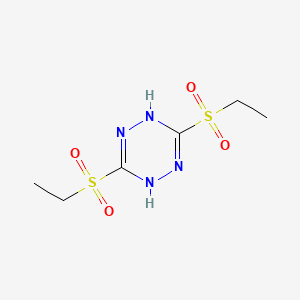

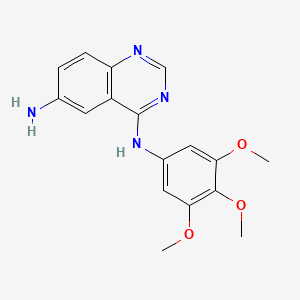
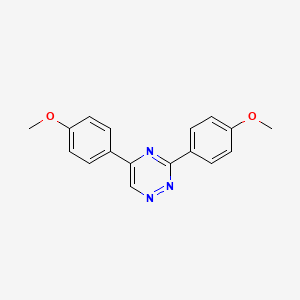

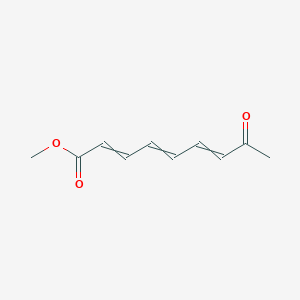
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
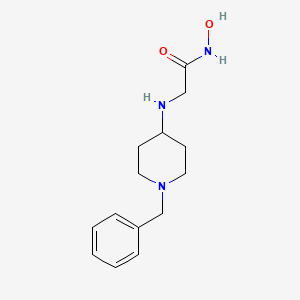
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)




